3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
Description
The compound 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (hereafter referred to as the "target compound") is a pyrazole-carboxamide derivative with a molecular formula of C19H14ClN5OS and a molecular weight of 395.9 g/mol . Its structure comprises:
- A 1-methyl-1H-pyrazole core substituted at position 3 with a 3-chlorophenyl group.
- A carboxamide linkage at position 5, connecting to a 4-(pyridin-4-yl)-1,3-thiazol-2-yl moiety.
Properties
Molecular Formula |
C19H14ClN5OS |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)13-3-2-4-14(20)9-13)18(26)23-19-22-16(11-27-19)12-5-7-21-8-6-12/h2-11H,1H3,(H,22,23,26) |
InChI Key |
PQSMNFHSWQDWRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
Pyrazole rings are classically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For the target pyrazole, 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized as follows:
-
Starting materials : Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (1,3-diketone analog) and methylhydrazine.
-
Reaction : Heating under reflux in ethanol catalyzed by nano-ZnO to form the pyrazole core.
-
Regioselectivity : The methyl group at position 1 and the 3-chlorophenyl group at position 3 are fixed by the substituents on the diketone and hydrazine.
-
Hydrolysis : The ester group is hydrolyzed to a carboxylic acid using NaOH/H₂O.
Key conditions :
Alternative Route: Acetylenic Ketones and Hydrazines
Pyrazoles can also form via cyclocondensation of acetylenic ketones with hydrazines. For example:
-
Substrate : 3-(3-chlorophenyl)propiolic acid methyl ester.
-
Reagent : Methylhydrazine in the presence of Cu(OTf)₂.
-
Outcome : Direct formation of the pyrazole ring with a carboxylic ester, later hydrolyzed to the acid.
Advantage : Avoids regioselectivity issues associated with diketones.
Synthesis of the Thiazole-Pyridine Unit
Hantzsch Thiazole Synthesis
The 4-(pyridin-4-yl)-1,3-thiazol-2-amine fragment is synthesized via the Hantzsch thiazole method:
-
Components :
-
Thioamide : Pyridine-4-carbothioamide.
-
α-Halo ketone : Chloroacetone.
-
-
Reaction : Condensation in ethanol under reflux to form the thiazole ring.
-
Amination : The resulting thiazole is aminated at position 2 using NH₄OH and iodine.
Key conditions :
-
Solvent: Ethanol, 80°C.
-
Yield: ~70–80%.
Amide Bond Formation
Carboxylic Acid Activation
The pyrazole-carboxylic acid is activated as an acid chloride or mixed anhydride:
Coupling with Thiazole-Pyridine Amine
The activated acid reacts with 4-(pyridin-4-yl)-1,3-thiazol-2-amine:
-
Solvent : Dry DCM or THF.
-
Base : Triethylamine (TEA) to scavenge HCl.
-
Temperature : 0°C to room temperature.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Regioselectivity is critical during pyrazole synthesis. Using methylhydrazine ensures the methyl group occupies position 1, while the 3-chlorophenyl group is introduced via the diketone or acetylenic ketone.
Solvent and Catalyst Impact
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Oxidized derivatives of the thiazole and pyrazole rings.
Reduction products: Reduced forms of the nitro or carbonyl groups.
Substitution products: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.71 | |
| HepG2 (Liver Cancer) | 10.50 | |
| PC3 (Prostate Cancer) | 6.20 |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is particularly notable for enhancing antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 |
These results indicate that the compound could serve as a lead structure for developing new antibiotics.
Anti-inflammatory Properties
Compounds containing pyrazole and thiazole structures have shown promise in reducing inflammation. This compound's potential to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies emphasize the importance of specific substituents on the pyrazole and thiazole rings in enhancing biological activity.
Synthesis Overview
- Formation of Pyrazole Ring : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Thiazole Integration : Condensation reactions involving thioamide and α-halo ketones.
- Final Carboxamide Formation : Acylation of the pyrazole with carboxylic acid derivatives.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Activity :
- A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
- Clinical Trials for Inflammatory Disorders :
- Preliminary trials indicated that thiazole-containing compounds reduced markers of inflammation in patients with rheumatoid arthritis, supporting further investigation into this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carboxamide Derivatives with Thiazole/Pyridine Substituents
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : Features a pyrazole core with 4-methyl , 5-(4-chlorophenyl) , and 1-(2,4-dichlorophenyl) groups. The carboxamide links to a 3-pyridylmethyl substituent .
- Biological Activity: Acts as a cannabinoid CB1 receptor antagonist with IC50 = 0.139 nM, attributed to the dichlorophenyl and pyridylmethyl groups enhancing hydrophobic interactions .
- Crystallography: Monoclinic crystal system (P21/c) with unit cell dimensions a=9.0032 Å, b=20.1001 Å, c=11.4664 Å, and β=92.003° .
3-(3-Chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
Pyrazole-Carboxamides with Varied Aryl Groups
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)
- Structure : Includes analogs with phenyl , 4-fluorophenyl , and p-tolyl groups on the pyrazole core .
- Physical Properties :
| Compound | Substituents (R1, R2) | Mp (°C) | Yield (%) |
|---|---|---|---|
| 3a | Phenyl, phenyl | 133–135 | 68 |
| 3d | Phenyl, 4-fluorophenyl | 181–183 | 71 |
| Target | 3-Chlorophenyl, thiazole | Not reported | Not reported |
Thiazole-Linked Analogs
6-Chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
- Structure: Combines a thiazole ring with pyridin-4-yl and cyclohexylamino groups .
- Key Feature: The cyclohexylamino group introduces conformational flexibility and basicity, contrasting with the target’s rigid pyridin-4-yl-thiazole system.
Research Findings and Implications
- Bioactivity : The CB1 antagonist activity of ’s compound highlights the importance of halogenated aryl groups and pyridine linkages in receptor binding. The target compound’s thiazole-pyridin-4-yl system may optimize π-π interactions in similar targets.
- Synthetic Trends : Carboxamide coupling methods (e.g., EDCI/HOBt in DMF ) are widely used for pyrazole derivatives, suggesting scalable routes for the target compound.
- Structural Insights : Crystallographic data (e.g., ) underscores the role of hydrogen bonding (N–H···O/N interactions) in stabilizing molecular conformations, which could guide the target’s drug design .
Biological Activity
The compound 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a chlorophenyl group, a methyl group, a pyridine ring, and a thiazole moiety, which contribute to its biological properties.
Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many pyrazole compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this one have demonstrated inhibition of Aurora-A kinase and cyclin-dependent kinases (CDK) .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown significant activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 0.08 | Antiproliferative |
| Hep-2 | 3.25 | Cytotoxicity |
| A549 | 26 | Growth inhibition |
| NCI-H460 | 0.95 | Induced autophagy |
These results indicate that the compound is particularly potent against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has been suggested that the presence of the thiazole moiety enhances anti-inflammatory activity by modulating pathways associated with inflammation .
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study involving a series of pyrazole derivatives reported that compounds with similar structures to this one inhibited tumor growth in xenograft models. The efficacy was linked to their ability to target specific signaling pathways involved in cell proliferation .
- Selectivity Against Cancer Cell Lines : Research has shown that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index. For example, it demonstrated high selectivity against leukemia cell lines with GI50 values significantly lower than those observed for normal cells .
- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways while also inhibiting angiogenesis by blocking VEGF signaling pathways .
Q & A
Q. What are the key synthetic strategies for preparing 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalized pyrazole and thiazole precursors. A common approach includes:
Cyclocondensation : Formation of the pyrazole core using substituted hydrazines and β-keto esters/amides (e.g., ethyl acetoacetate derivatives) under acidic or basic conditions .
Thiazole Coupling : Introduction of the thiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 2-aminothiazole derivatives with carboxylic acid chlorides or activated esters .
Chlorophenyl Incorporation : Electrophilic aromatic substitution or Suzuki-Miyaura coupling for introducing the 3-chlorophenyl group .
Key challenges: Avoiding regioisomeric byproducts during pyrazole formation and ensuring high yield in cross-coupling steps.
Q. How can researchers validate the structural integrity of this compound?
Use a combination of analytical techniques:
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement (e.g., monoclinic system with P21/c symmetry, as seen in related pyrazole-thiazole hybrids) .
- NMR Spectroscopy : Compare and NMR shifts with computed spectra. For example, the pyrazole C=O group typically resonates at ~165–170 ppm in NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for CHClNOS: 411.07).
Advanced Research Questions
Q. What computational methods are suitable for predicting bioactivity and target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like carbonic anhydrase or kinases. For example, pyrazole-thiazole hybrids often bind to hydrophobic pockets via π-π stacking (pyridinyl-thiazole) and hydrogen bonding (carboxamide) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with activity using descriptors like logP and HOMO-LUMO gaps .
- MD Simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. How can contradictory data in SAR studies for this compound be resolved?
Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays .
- Crystallographic Evidence : Resolve binding modes of active vs. inactive analogs (e.g., compare interactions with carbonic anhydrase active sites) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Cl substitution at meta-position enhances potency by 2–3 fold vs. para) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of carboxamide) to enhance membrane permeability .
- Co-Crystallization : Improve aqueous solubility via co-formers (e.g., cyclodextrins) without altering activity .
- LogP Adjustment : Modify substituents (e.g., replace pyridinyl with morpholinyl) to achieve logP <3, balancing hydrophilicity and permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
- Standardize Assay Conditions : Ensure consistent pH, temperature, and co-factor concentrations (e.g., Mg impacts kinase inhibition assays) .
- Control for Purity : Use HPLC-validated samples (>95% purity) to exclude batch-to-batch variability .
- Replicate Key Findings : Cross-validate results in ≥3 independent labs using shared protocols .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating anticancer activity?
- Cell Panel Screening : Test against NCI-60 cell lines to identify tissue-specific efficacy.
- Mechanistic Profiling : Use flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage for apoptosis; phospho-ERK for kinase inhibition) .
- Resistance Studies : Generate resistant cell lines via chronic exposure (e.g., 6–8 weeks at IC/2) to identify compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
